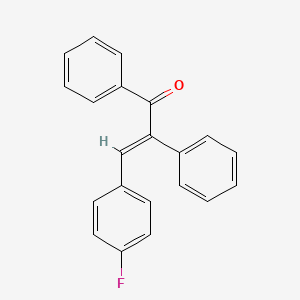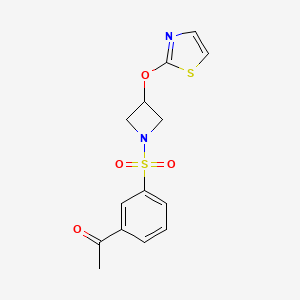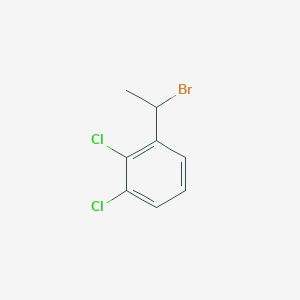
1-(1-Bromoethyl)-2,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromoethyl)benzene is a clear yellow to brownish liquid . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Molecular Structure Analysis
The molecular formula of (1-Bromoethyl)benzene is C8H9Br .Chemical Reactions Analysis
Chloroformates, which are formally esters of chloroformic acid, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Epoxides, on the other hand, are susceptible to cleavage by bases .Physical And Chemical Properties Analysis
(1-Bromoethyl)benzene has a melting point of -65°C, a boiling point of 94 °C/16 mmHg, a density of 1.356 g/mL at 25 °C, and is soluble in alcohol, ether, and benzene .科学的研究の応用
Spectroscopic Studies
1-(1-Bromoethyl)-2,3-dichlorobenzene and related compounds have been the subject of various spectroscopic studies. Research includes computational and experimental vibrational investigations to understand molecular structures and properties. These studies involve techniques like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) analysis, providing insights into electronic densities, molecular geometries, and nonlinear optical properties (Vennila et al., 2018).
Structural and Electronic Analysis
Detailed examinations of 1-bromo-2,3-dichlorobenzene's structure and electronic characteristics have been conducted. These include assignments of experimental spectral bands through theoretical calculations, exploring the relationship between structure and absorption spectrum, and effects of solvents. Natural Bond Orbital (NBO) analysis and frontier molecular orbitals (HOMO-LUMO) studies help identify electron-transfer properties and reactivity sites (Arivazhagan et al., 2013).
Chemical Reactivity and Potential Applications
Studies have focused on the temperature dependence of dissociative electron attachment to bromo-chlorobenzene compounds, crucial for understanding chemical reactivity under various conditions. Such research could have implications for materials science and chemical engineering (Mahmoodi-Darian et al., 2010).
Organometallic Chemistry
Research in organometallic chemistry involves reactions of haloarenes with metal complexes. For instance, studies on ortho C-H activation of haloarenes by electron-rich iridium complexes have been conducted, providing valuable insights into regio- and chemoselectivity, important for catalytic processes (Ben-Ari et al., 2006).
Synthesis and Characterization
The compound and its derivatives have been used in the synthesis of various molecules. For example, research on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives involving bromo- and chlorobenzene compounds has been explored. Such studies are significant for pharmaceutical and medicinal chemistry applications (Bi, 2015).
作用機序
Target of Action
The primary target of 1-(1-Bromoethyl)-2,3-dichlorobenzene is currently unknown
Mode of Action
Without specific information on the primary target, the mode of action of 1-(1-Bromoethyl)-2,3-dichlorobenzene is also unknown . This can lead to changes in the activity of the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromoethyl)-2,3-dichlorobenzene . For example, factors such as pH and temperature can affect its stability and reactivity. Additionally, the presence of other chemicals can influence its behavior, potentially leading to synergistic or antagonistic effects.
Safety and Hazards
特性
IUPAC Name |
1-(1-bromoethyl)-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWVFRMNYUYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2,3-dichlorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



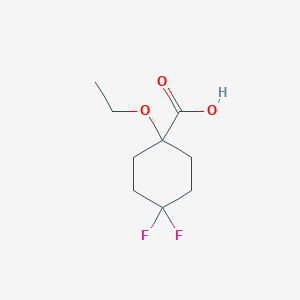


![N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2918588.png)
![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)
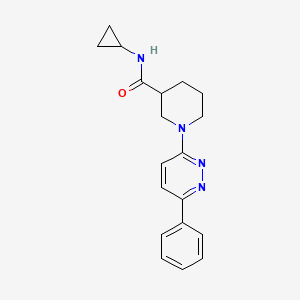

![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)

